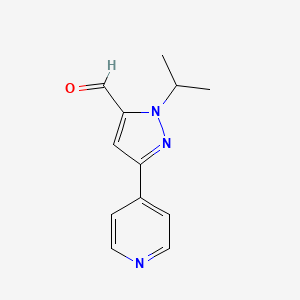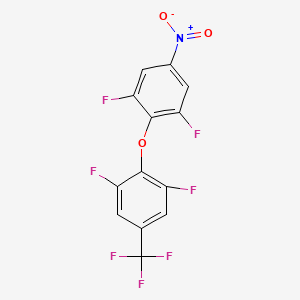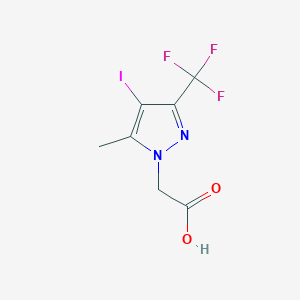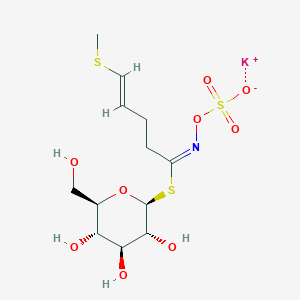![molecular formula C24H25N3O8 B13429071 [(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine is a biochemical compound extensively employed in the biomedical domain. It serves as an intrinsic building block for the research of diverse pharmacological remedies targeting viral afflictions such as hepatitis C and HIV. This compound is a thymidine analogue, which means it has insertional activity towards replicated DNA and can be used to label cells and track DNA synthesis .
Méthodes De Préparation
The synthesis of 5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine involves several stepsThe reaction conditions often involve the use of specific reagents and catalysts to ensure the desired modifications are achieved. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like water radical cations, which facilitate the oxidation of aromatic amines . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified nucleosides with altered functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules. In biology, it is employed to label cells and track DNA synthesis, making it valuable for studying cell proliferation and genetic material replication . In medicine, it is used in the development of pharmacological remedies targeting viral infections such as hepatitis C and HIV. Additionally, it has applications in the industry for the production of nucleoside derivatives and other biochemical compounds.
Mécanisme D'action
The mechanism of action of 5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine involves its incorporation into DNA during replication. As a thymidine analogue, it mimics the natural nucleoside thymidine, allowing it to be incorporated into the DNA strand. This incorporation can disrupt normal DNA synthesis and function, making it useful for studying DNA replication and for developing antiviral therapies . The molecular targets and pathways involved include the DNA polymerase enzyme and the replication machinery of the cell.
Comparaison Avec Des Composés Similaires
5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine is unique due to its specific modifications, which include the naphthyl group and the methylaminocarbony group. Similar compounds include other thymidine analogues, such as 5-fluoro-2’-deoxyuridine and 5-iodo-2’-deoxyuridine, which also have insertional activity towards replicated DNA . the specific modifications in 5-Naphthyl-b-methylaminocarbony-3’-O-acetyl-2’-O-methyluridine provide it with unique properties and applications, particularly in the context of antiviral research and DNA labeling.
Propriétés
Formule moléculaire |
C24H25N3O8 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C24H25N3O8/c1-13(29)34-19-18(12-28)35-23(20(19)33-2)27-11-17(22(31)26-24(27)32)21(30)25-10-14-7-8-15-5-3-4-6-16(15)9-14/h3-9,11,18-20,23,28H,10,12H2,1-2H3,(H,25,30)(H,26,31,32)/t18-,19-,20-,23-/m1/s1 |
Clé InChI |
FBLYRAZGUZFAPQ-GLHSZLCASA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
SMILES canonique |
CC(=O)OC1C(OC(C1OC)N2C=C(C(=O)NC2=O)C(=O)NCC3=CC4=CC=CC=C4C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
![1-[3-Bromo-4-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13429030.png)

![3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13429039.png)

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)

![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)


